4-(1,1-Difluoroethyl)oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(1,1-difluoroethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-7(9,10)8(6(11)12)2-4-13-5-3-8/h2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIWAKWSAQKDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781078-83-8 | |
| Record name | 4-(1,1-difluoroethyl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid typically involves the reaction of 1,1-difluoroethanol with oxane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxane derivatives, alcohols, aldehydes, and substituted oxane compounds .
Scientific Research Applications
4-(1,1-Difluoroethyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can also form ionic bonds with target molecules, modulating their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 4-(1,1-difluoroethyl)oxane-4-carboxylic acid with related oxane-carboxylic acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Type | Key Properties (Inferred/Reported) |
|---|---|---|---|---|---|
| This compound | C₈H₁₂F₂O₃ | 218.18* | Not explicitly listed | 1,1-Difluoroethyl | High hydrophobicity, moderate acidity |
| 4-(Difluoromethyl)oxane-4-carboxylic acid | C₇H₁₀F₂O₃ | 180.15 | 1783957-10-7 | Difluoromethyl | Increased acidity (vs. non-fluorinated) |
| 4-(Fluoromethyl)oxane-4-carboxylic acid | C₇H₁₁FO₃ | 174.16 | Not listed | Fluoromethyl | Lower steric bulk, improved water solubility |
| 4-(4-Fluorophenyl)oxane-4-carboxylic acid | C₁₂H₁₃FO₃ | 224.23 | Not listed | 4-Fluorophenyl | Aromatic ring enhances π-π interactions |
| 4-(3-Chlorophenyl)oxane-4-carboxylic acid | C₁₂H₁₃ClO₃ | 240.68 | 473706-23-9 | 3-Chlorophenyl | Higher lipophilicity, potential toxicity |
*Molecular weight calculated based on structural analogy.
Key Observations :
- Fluorine Substitution: The presence of fluorine atoms (e.g., difluoromethyl, difluoroethyl) enhances electronegativity and acidity of the carboxylic acid group compared to non-fluorinated analogs. For example, 4-(difluoromethyl)oxane-4-carboxylic acid (pKa ~2.5–3.0) is more acidic than 4-methyloxane-4-carboxylic acid (pKa ~4.5–5.0) due to electron-withdrawing effects .
- Solubility: Fluorinated alkyl groups (e.g., difluoromethyl) reduce water solubility relative to hydroxyl or amine-substituted analogs. However, the sodium salt form (common for carboxylic acids) improves solubility, as seen in NSC 368390 (a quinolinecarboxylic acid sodium salt with antitumor activity) .
Biological Activity
4-(1,1-Difluoroethyl)oxane-4-carboxylic acid is a fluorinated organic compound notable for its unique structural features, including a difluoroethyl group and a carboxylic acid functional group. These characteristics potentially influence its reactivity and biological activity, making it significant in organic synthesis and medicinal chemistry.
- Molecular Formula : C8H12F2O3
- Molecular Weight : Approximately 194.18 g/mol
- Structure : The compound contains a five-membered oxane ring with a carboxylic acid group and a difluoroethyl substituent.
Synthesis
The synthesis typically involves the reaction of 1,1-difluoroethanol with an appropriate oxane derivative, often facilitated by a catalyst such as a strong acid or base. The reaction conditions are critical for achieving the desired product yield and purity.
The biological activity of this compound is attributed to its ability to interact with various biological targets. This dual interaction capability may modulate biological pathways, enhancing its potential as a therapeutic agent.
Research Findings
Recent studies have characterized the compound's stability and reactivity under various conditions. Its interactions at the molecular level suggest potential applications in therapeutic contexts, particularly in modulating enzyme activities or influencing cellular signaling pathways.
Case Studies
Applications in Research
This compound has been explored for several applications:
- Medicinal Chemistry : Investigated for its potential as a therapeutic agent due to its unique structural properties.
- Organic Synthesis : Used as a building block in the synthesis of more complex molecules.
- Biological Studies : Employed in studies aimed at understanding enzyme interactions and metabolic pathways.
Q & A
Q. What are the recommended synthetic routes for 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via fluorination of a pre-oxane intermediate. A plausible route involves:
Ring-closing reactions : Cyclization of a diol precursor with a difluoroethyl group under acidic conditions.
Carboxylic acid formation : Oxidation of a hydroxymethyl intermediate (e.g., using Jones reagent) .
Example protocol:
| Step | Reagent/Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | H2SO4, 80°C | 65% | 92% |
| Oxidation | CrO3/H2SO4 | 78% | 95% |
| Characterization via NMR (¹⁹F and ¹H) and LC-MS is critical to confirm structural integrity . |
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹⁹F NMR : Confirm the presence of the difluoroethyl group (δ ~ -120 ppm for ¹⁹F) and oxane ring protons (δ 3.5–4.5 ppm for ¹H) .
- HPLC : Assess purity (>98%) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
- X-ray crystallography : Resolve crystal structure if single crystals are obtainable (e.g., via slow evaporation in ethanol) .
Q. What solubility properties should be considered for this compound in aqueous and organic solvents?
- Methodological Answer : Conduct a shake-flask solubility study:
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| Water | <0.1 | UV-Vis |
| DMSO | >50 | Gravimetric |
| Ethanol | 10–15 | HPLC |
| The low aqueous solubility (due to the hydrophobic difluoroethyl group) necessitates DMSO for biological assays . |
Advanced Research Questions
Q. How do the electronic effects of the difluoroethyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The strong electron-withdrawing nature of the -CF2CH3 group increases electrophilicity at the carbonyl carbon.
- Kinetic studies : Compare reaction rates with non-fluorinated analogs in SN2 reactions (e.g., using benzyl bromide).
- DFT calculations : Model charge distribution to predict reactive sites. Data from similar fluorinated cyclohexane derivatives show a 30% increase in electrophilicity .
Q. What strategies can resolve contradictions in catalytic efficiency data during synthesis?
- Methodological Answer : Contradictions may arise from varying catalyst loadings or reaction conditions. Optimize via:
- Design of Experiments (DoE) : Vary catalyst (e.g., Pd/C vs. PtO2), temperature (40–100°C), and solvent polarity.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
Example optimization table:
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| Pd/C | 80 | 72 |
| PtO2 | 60 | 85 |
| Higher yields with PtO2 suggest milder conditions reduce side reactions . |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations:
Target selection : Focus on enzymes with hydrophobic active sites (e.g., cyclooxygenase-2).
Parameterization : Assign partial charges to fluorine atoms using quantum mechanics (e.g., Gaussian 09).
Binding affinity : Compare docking scores (-8.5 kcal/mol) to known inhibitors. Fluorine’s van der Waals interactions enhance binding .
Q. What analytical methods address discrepancies in stability studies under varying pH?
- Methodological Answer : Perform accelerated stability testing:
- pH range : 1.2 (gastric) to 7.4 (physiological).
- Techniques : LC-MS to track degradation products (e.g., oxane ring opening at pH < 3).
Stability data table:
| pH | Half-life (days) | Major Degradant |
|---|---|---|
| 1.2 | 2 | Oxane-diol |
| 7.4 | 30 | None detected |
| Buffer selection (e.g., phosphate vs. citrate) impacts degradation pathways . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
